molecular formula C20H24N6O3S B15122492 3-{4-[2-Methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione

3-{4-[2-Methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione

Cat. No.: B15122492
M. Wt: 428.5 g/mol
InChI Key: MFZBOGVHJFUZEH-UHFFFAOYSA-N
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Description

3-{4-[2-Methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione is a complex organic compound that features a benzothiazole core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[2-Methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione typically involves multi-step organic reactions. The starting materials often include benzothiazole derivatives, piperazine, and pyrimidine compounds. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{4-[2-Methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups attached to the benzothiazole core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new aromatic or aliphatic groups.

Scientific Research Applications

Chemistry

In chemistry, 3-{4-[2-Methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound may be explored for its potential as a drug candidate. Its ability to interact with specific molecular targets could make it useful in the treatment of various diseases.

Industry

In industry, this compound may be used in the development of new materials with specific properties. Its unique chemical structure can impart desirable characteristics, such as enhanced stability or reactivity, to industrial products.

Mechanism of Action

The mechanism of action of 3-{4-[2-Methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-{4-[2-Methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione include other benzothiazole derivatives and pyrimidine-containing molecules. These compounds share structural similarities but may differ in their functional groups and overall reactivity.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for unique interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C20H24N6O3S

Molecular Weight

428.5 g/mol

IUPAC Name

3-[4-(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide

InChI

InChI=1S/C20H24N6O3S/c1-15-21-18(14-19(22-15)25-10-12-29-13-11-25)24-6-8-26(9-7-24)20-16-4-2-3-5-17(16)30(27,28)23-20/h2-5,14H,6-13H2,1H3

InChI Key

MFZBOGVHJFUZEH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)C4=NS(=O)(=O)C5=CC=CC=C54

Origin of Product

United States

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